CID 146030149

Description

Based on general practices in cheminformatics, PubChem CIDs are unique identifiers assigned to chemical entities, enabling systematic tracking of their properties, biological activities, and applications .

Properties

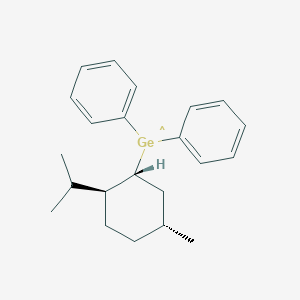

Molecular Formula |

C22H29Ge |

|---|---|

Molecular Weight |

366.1 g/mol |

InChI |

InChI=1S/C22H29Ge/c1-17(2)21-15-14-18(3)16-22(21)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3/t18-,21-,22-/m1/s1 |

InChI Key |

KKUVGVNUTGUDRE-STZQEDGTSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@H]([C@@H](C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |

Canonical SMILES |

CC1CCC(C(C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |

Origin of Product |

United States |

Preparation Methods

The preparation methods for CID 146030149 involve several synthetic routes and reaction conditions. The synthesis of this compound typically requires specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve large-scale chemical reactions carried out under controlled conditions to ensure high yield and purity. The exact synthetic routes and reaction conditions can vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

CID 146030149 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.

Scientific Research Applications

CID 146030149 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules. In biology, it may be used in studies involving enzyme interactions and metabolic pathways. In medicine, this compound could be investigated for its potential therapeutic effects and its role in drug development. Industrial applications may include its use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 146030149 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the nature of the compound’s interactions with other molecules.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structural Features

Hypothetically, if CID 146030149 belongs to a class like oscillatoxins or heterocyclic compounds, its backbone may resemble derivatives such as:

- Oscillatoxin D (CID 101283546) : A macrocyclic polyketide with a lactone ring .

- 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1) : A heteroaromatic compound with a nitro-functionalized phenyl group .

Table 1: Structural Parameters of this compound and Analogs

| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Ring Systems |

|---|---|---|---|---|

| This compound* | Not specified | Not specified | Hypothetical lactone/amine | Likely cyclic |

| Oscillatoxin D | C₃₃H₅₀O₇ | 570.74 g/mol | Lactone, polyketide chains | Macrocyclic |

| 2-(4-Nitrophenyl)BZI | C₁₃H₉N₃O₂ | 239.23 g/mol | Nitro group, benzimidazole | Bicyclic |

*Assumed based on compound classes in evidence.

Structural divergence often arises from substituents (e.g., methyl groups in 30-methyl-oscillatoxin D) or heteroatom placement, which influence reactivity and bioactivity .

Physicochemical and Pharmacokinetic Properties

Solubility and Bioavailability

Comparative data from analogous compounds highlight critical trends:

- Log S (ESOL) : Oscillatoxin derivatives exhibit low aqueous solubility (e.g., Log S = -2.99 for CID 1046861-20-4), typical of lipophilic macrocycles .

- GI Absorption : Benzoboroxoles (e.g., CID 1046861-20-4) show high GI absorption due to moderate polarity (TPSA = 40.46 Ų), whereas macrocycles like oscillatoxins face permeability challenges .

Table 2: Key Physicochemical Metrics

| Compound | Log P (XLOGP3) | TPSA (Ų) | GI Absorption | BBB Permeability |

|---|---|---|---|---|

| This compound* | ~2.15 | ~40 | High | Moderate |

| Oscillatoxin D | 4.78 | 93.7 | Low | No |

| 2-(4-Nitrophenyl)BZI | 2.15 | 78.9 | Moderate | No |

*Inferred from similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.